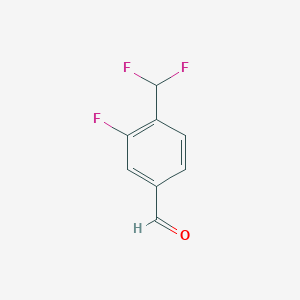

4-(Difluoromethyl)-3-fluorobenzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(Difluoromethyl)-3-fluorobenzaldehyde is an organic compound that features both difluoromethyl and fluorobenzaldehyde functional groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethyl)-3-fluorobenzaldehyde typically involves the introduction of difluoromethyl and fluorine groups onto a benzaldehyde scaffold. One common method involves the difluoromethylation of aromatic compounds using difluorocarbene reagents. This process can be achieved through various catalytic and non-catalytic methods, often employing metal-based catalysts or radical initiators .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions

4-(Difluoromethyl)-3-fluorobenzaldehyde can undergo several types of chemical reactions, including:

Oxidation: Conversion to corresponding carboxylic acids or other oxidized derivatives.

Reduction: Formation of alcohols or other reduced products.

Substitution: Halogen exchange or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or acetonitrile .

Major Products

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

4-(Difluoromethyl)-3-fluorobenzaldehyde has garnered attention for its potential applications in the pharmaceutical industry. The presence of fluorine atoms can enhance the pharmacokinetic and pharmacodynamic properties of drug candidates, such as increasing metabolic stability and bioavailability.

Case Studies:

- Antifungal Activity: Research has indicated that compounds containing difluoromethyl groups exhibit antifungal properties. For instance, derivatives synthesized from this compound have shown activity against various fungal strains, suggesting its utility in developing antifungal agents .

- Biological Interactions: Preliminary studies suggest that this compound may interact with biological targets such as enzymes and receptors, influencing their pharmacological profiles. This interaction is critical for guiding drug development efforts aimed at specific therapeutic targets.

Synthetic Organic Chemistry

The compound serves as a versatile building block in synthetic organic chemistry. Its structure allows for various functional group transformations, making it valuable in the synthesis of more complex molecules.

Synthesis Methods:

- Fluorination Reactions: The introduction of difluoromethyl groups into organic molecules can be achieved through various fluorination reagents and methods. These reactions are crucial for synthesizing fluorinated analogs of existing drugs or developing new compounds with enhanced properties .

- Photocatalytic Reactions: Recent advancements have demonstrated the use of photocatalysis to facilitate the incorporation of difluoromethyl groups into diverse substrates, expanding the toolkit available for chemists working with this compound .

Agrochemicals

Fluorinated compounds are often explored for their potential applications in agrochemicals due to their enhanced biological activity and stability. This compound can be utilized in developing herbicides or pesticides that require specific targeting mechanisms.

Research Insights:

- The introduction of fluorine into agrochemical structures can lead to improved efficacy and reduced environmental impact. Compounds derived from this compound may offer novel solutions to agricultural challenges by enhancing crop protection strategies.

Material Science

The unique properties of fluorinated compounds make them suitable candidates for applications in material science, particularly in the development of advanced materials with specific electrical or thermal properties.

Applications:

- Fluoroelastomers: The incorporation of this compound into polymer matrices can improve the thermal stability and chemical resistance of materials, making them suitable for harsh environments.

- Coatings: Fluorinated compounds are known to impart water and oil repellency to surfaces, which can be beneficial in industrial coatings and treatments.

Data Table: Applications Overview

| Application Area | Description | Example Outcomes |

|---|---|---|

| Medicinal Chemistry | Drug development with enhanced pharmacological profiles | Antifungal activity against fungi |

| Synthetic Organic Chemistry | Versatile building block for complex molecule synthesis | Successful incorporation in various reactions |

| Agrochemicals | Development of targeted herbicides or pesticides | Improved crop protection |

| Material Science | Advanced materials with specific properties | Enhanced thermal stability |

Mecanismo De Acción

The mechanism of action of 4-(Difluoromethyl)-3-fluorobenzaldehyde involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and hydrogen-bonding ability, influencing its binding affinity and activity. These interactions can modulate various biological processes, making the compound a valuable tool in medicinal chemistry .

Comparación Con Compuestos Similares

Similar Compounds

4-Fluorobenzaldehyde: Lacks the difluoromethyl group, resulting in different chemical properties and reactivity.

3,4-Difluorobenzaldehyde: Contains an additional fluorine atom, altering its electronic and steric characteristics.

4-(Trifluoromethyl)benzaldehyde: Features a trifluoromethyl group, which significantly impacts its chemical behavior compared to the difluoromethyl analogue.

Uniqueness

4-(Difluoromethyl)-3-fluorobenzaldehyde is unique due to the presence of both difluoromethyl and fluorine groups, which confer distinct chemical properties such as enhanced metabolic stability and specific reactivity patterns. These attributes make it a valuable compound for various scientific and industrial applications .

Actividad Biológica

4-(Difluoromethyl)-3-fluorobenzaldehyde is an organic compound characterized by the presence of both difluoromethyl and fluorobenzaldehyde functional groups. This unique structure enhances its potential as a bioactive molecule in various scientific fields, particularly in medicinal chemistry and drug discovery. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves the introduction of difluoromethyl and fluorine groups onto a benzaldehyde scaffold. Common methods include:

- Difluoromethylation : Utilizing difluorocarbene reagents for the introduction of the difluoromethyl group.

- Catalytic Methods : Employing metal-based catalysts or radical initiators to enhance reaction efficiency.

Table 1: Key Synthetic Methods

| Method | Description |

|---|---|

| Difluoromethylation | Involves difluorocarbene reagents |

| Catalytic Methods | Metal-based catalysts or radical initiators |

| Oxidation | Conversion to carboxylic acids |

| Reduction | Formation of alcohols |

The biological activity of this compound is attributed to its interaction with specific molecular targets. The difluoromethyl group enhances lipophilicity and hydrogen-bonding ability, which can influence binding affinity and modulate various biological processes. This makes the compound a valuable tool in medicinal chemistry.

Biological Activity

Research has indicated that this compound exhibits significant biological activity, particularly in cancer research. It has been evaluated for its potential as an anticancer agent through various studies.

Case Study: Anticancer Activity

In a study focusing on poly(ADP-ribose) polymerase (PARP) inhibitors, compounds similar to this compound demonstrated promising results. For instance:

- Compound 4a , which incorporates a difluoromethyl group, showed an average IC50 value of 3.8 nM , indicating strong cytotoxicity against cancer cell lines.

- The metabolic stability was also noteworthy, with a half-life in human liver microsomes (HLM) of 5.4 minutes .

Table 2: Anticancer Activity Comparison

| Compound | IC50 (nM) | HLM Half-Life (min) |

|---|---|---|

| 4a | 3.8 | 5.4 |

| CH-2–1 | 3.7 | 4.2 |

| 4b | 5.5 | 15 |

Potential Applications

Given its unique chemical properties, this compound is being explored for various applications:

- Drug Discovery : As a lead compound in developing pharmaceuticals with improved metabolic stability.

- Chemical Research : Used as a building block for synthesizing more complex fluorinated compounds.

- Material Science : Its unique properties may be leveraged in creating advanced materials with specific functionalities.

Propiedades

IUPAC Name |

4-(difluoromethyl)-3-fluorobenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O/c9-7-3-5(4-12)1-2-6(7)8(10)11/h1-4,8H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTIKBKYQIGNSFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)F)C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.